molecular formula C8H4BrF6N B14311994 2-Bromo-N,N-bis(trifluoromethyl)aniline CAS No. 110350-10-2

2-Bromo-N,N-bis(trifluoromethyl)aniline

Cat. No.: B14311994
CAS No.: 110350-10-2
M. Wt: 308.02 g/mol
InChI Key: GDTCZPYMHXTFEV-UHFFFAOYSA-N
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Description

2-Bromo-N,N-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by trifluoromethyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)aniline typically involves the bromination of N,N-bis(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the trifluoromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include dehalogenated anilines or reduced trifluoromethyl derivatives.

Scientific Research Applications

2-Bromo-N,N-bis(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. The compound can inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,5-bis(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2,5-Bis(trifluoromethyl)aniline

Uniqueness

2-Bromo-N,N-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups on the nitrogen atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on chemical reactivity and biological activity. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

110350-10-2

Molecular Formula

C8H4BrF6N

Molecular Weight

308.02 g/mol

IUPAC Name

2-bromo-N,N-bis(trifluoromethyl)aniline

InChI

InChI=1S/C8H4BrF6N/c9-5-3-1-2-4-6(5)16(7(10,11)12)8(13,14)15/h1-4H

InChI Key

GDTCZPYMHXTFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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